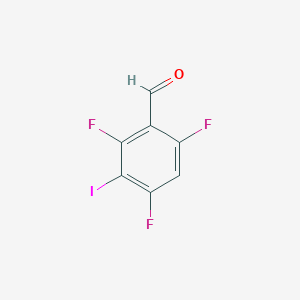

2,4,6-Trifluoro-3-iodobenzaldehyde

Description

Properties

IUPAC Name |

2,4,6-trifluoro-3-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3IO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAFVKMIABDQNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)I)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2,4,6 Trifluoro 3 Iodobenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions. The presence of ortho-fluorine atoms significantly modulates the reactivity of the formyl group.

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. cymitquimica.com Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles that readily add to the carbonyl carbon of 2,4,6-trifluoro-3-iodobenzaldehyde to form secondary alcohols. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com These reactions are crucial for constructing new carbon-carbon bonds. wikipedia.orgbyjus.com

The general mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilize the organometallic reagent. byjus.comlibretexts.org Subsequent acidic workup protonates the resulting alkoxide to yield the corresponding secondary alcohol. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions

| Reagent | Product | Notes |

| Methylmagnesium bromide | 1-(2,4,6-Trifluoro-3-iodophenyl)ethanol | Forms a new carbon-carbon bond. |

| Phenyllithium | (2,4,6-Trifluoro-3-iodophenyl)(phenyl)methanol | Introduces an aryl group. |

It is important to conduct these reactions under anhydrous conditions, as any moisture will quench the highly basic Grignard or organolithium reagent, leading to the formation of a hydrocarbon and decreasing the yield of the desired alcohol. wikipedia.orglibretexts.org The reactivity of the halide in Grignard reagents follows the trend I > Br > Cl. libretexts.org

The aldehyde functionality of this compound serves as a key building block in various condensation and cyclization reactions to construct complex molecular architectures.

The Pauson-Khand reaction is a powerful method for constructing cyclopentenone rings from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex. beilstein-journals.orgnih.govscripps.edu While direct involvement of this compound in this reaction is not extensively documented, the principles of the Pauson-Khand reaction with fluorinated substrates provide insight into its potential reactivity. beilstein-journals.orgnih.gov

In the context of fluorinated compounds, the reaction can be either inter- or intramolecular. beilstein-journals.orgnih.govbeilstein-journals.org The presence of fluorine atoms can influence the reactivity and regioselectivity of the cycloaddition. For instance, in intramolecular reactions of fluorinated enynes, electron-withdrawing groups on the alkyne moiety can affect the reaction yield. beilstein-journals.org The reaction generally proceeds by the formation of a cobalt-alkyne complex, followed by alkene insertion and carbonyl insertion to form the cyclopentenone. wikipedia.org

[2+3] Cycloaddition reactions offer a route to five-membered heterocyclic rings. While specific examples involving this compound are not prominent, related reactions with other benzaldehydes provide a framework for its potential reactivity. For instance, cobalt-catalyzed [2+3] cycloaddition of fluoroalkylated alkynes with 2-formylphenylboronic acids can produce fluoroalkylated indenols. d-nb.infonih.gov However, the reaction's success can be sensitive to the substituents on the aldehyde, as 2-iodobenzaldehyde (B48337) was found to be unreactive under certain conditions. d-nb.infonih.gov

Lewis acids can be employed to mediate transformations of aldehydes. For example, BF₃·OEt₂ can facilitate the cyclization of certain triazoles derived from aldehydes to form oxazoles. rsc.org In other systems, Lewis acids like BF₃ etherate have been used to effect cyclization reactions following the addition of a nucleophile to a benzaldehyde (B42025), ultimately leading to polycyclic aromatic systems. google.com

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. cymitquimica.com

Oxidation: Common oxidizing agents can convert the aldehyde to the corresponding 2,4,6-trifluoro-3-iodobenzoic acid. This transformation is a standard reaction for aldehydes.

Reduction: The carbonyl group can be reduced to a primary alcohol, (2,4,6-trifluoro-3-iodophenyl)methanol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. thieme-connect.de The chemoselective hydrogenation of aldehydes can be accomplished using various catalysts, including palladium nanoparticles. thieme-connect.de

Condensation and Cyclization Reactions

Reactivity of the Aromatic Halogen Substituents

The halogen atoms on the aromatic ring of this compound are key to its synthetic utility, participating in a range of reactions that allow for the introduction of new functional groups.

Cross-Coupling Reactions at the Iodine Position

The carbon-iodine bond is the most reactive site for cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-fluorine bonds. This selective reactivity is a cornerstone of its use in building complex molecules.

Palladium catalysts are widely employed to facilitate carbon-carbon bond formation at the iodine position. sigmaaldrich.com These reactions are fundamental in organic synthesis and offer a powerful tool for modifying this compound. sigmaaldrich.com

The Heck reaction , which couples aryl halides with alkenes, can be performed under mild, aqueous conditions using specific palladium catalysts and surfactants, avoiding the high temperatures often required. sigmaaldrich.comorganic-chemistry.org This method is effective for a broad range of aryl bromides and chlorides, and by extension, the more reactive aryl iodides. organic-chemistry.org

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between organoboron compounds and organohalides. rsc.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. organic-chemistry.orgmdpi.com The use of potassium organotrifluoroborates as coupling partners is particularly advantageous due to their stability and ease of handling. organic-chemistry.orgfrontierspecialtychemicals.comnih.gov Research has shown that a wide array of aryl and heteroaryl chlorides can be successfully coupled, suggesting that the more reactive iodine in this compound would also be a suitable substrate. nih.govnih.govnih.gov

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is prized for its ability to be carried out under mild conditions, including at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org The Sonogashira reaction has broad applications in the creation of pharmaceuticals, natural products, and organic materials. wikipedia.orgresearchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Description | Key Features |

|---|---|---|

| Heck Reaction | Couples aryl or vinyl halides with alkenes. organic-chemistry.org | Can be performed under mild, aqueous conditions. sigmaaldrich.com Exhibits high trans selectivity. organic-chemistry.org |

| Suzuki-Miyaura Coupling | Couples organoboron compounds with organohalides. rsc.orgorganic-chemistry.org | Tolerates a wide range of functional groups. organic-chemistry.orgmdpi.com Can utilize stable potassium organotrifluoroborates. organic-chemistry.orgfrontierspecialtychemicals.comnih.gov |

| Sonogashira Coupling | Couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org | Can be performed under mild conditions, including room temperature and in aqueous media. wikipedia.org |

Nickel-based catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. rsc.orgnih.gov They have been shown to be effective in coupling aryl halides with various partners. rsc.orgnih.gov Nickel catalysts can mediate the reductive coupling of aldehydes with 1,3-dienes, demonstrating high levels of chemo-, diastereo-, and enantioselectivity. nih.govacs.org

In the context of multi-halogenated systems, nickel catalysts have demonstrated the ability to selectively couple aryl iodides over aryl bromides and chlorides. nih.govacs.org For instance, in the coupling of 1-bromo-4-iodobenzene, high chemoselectivity for the iodo position was observed. nih.gov However, nickel catalysts are generally not efficient at undergoing oxidative addition with aryl chlorides and bromides, making them selective for more reactive halides like iodides. acs.org

Table 2: Nickel-Catalyzed Cross-Coupling of Aryl Halides

| Catalyst System | Substrates | Selectivity | Reference |

|---|---|---|---|

| NiCl2(dme) / Ligand | Aryl Halides & Monofluoroalkyl Triflates | Effective for aryl halides. | rsc.org |

| Ni(acac)2 / Ligand | Aldehydes & 1,3-Dienes | High chemo-, diastereo-, and enantioselectivity. | nih.govacs.org |

In molecules containing multiple halogen atoms, such as this compound, the ability to selectively react at one position is crucial for controlled synthesis. The differing reactivities of the halogens allow for sequential functionalization.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. nih.gov This inherent difference allows for selective coupling at the iodine position while leaving the fluorine atoms intact. For instance, Suzuki-Miyaura couplings can be performed on substrates containing both iodine and bromine, with the reaction occurring preferentially at the C-I bond. nih.gov Similarly, nickel catalysts exhibit high chemoselectivity for aryl iodides in the presence of aryl bromides. nih.gov

This chemoselectivity is a powerful tool, enabling the initial modification at the iodine position, followed by subsequent reactions at the less reactive halogen sites if desired.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Rings

The fluorine atoms in this compound activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of fluorine makes the ring electron-deficient and thus susceptible to attack by nucleophiles. chemistrysteps.comnih.gov

The presence of multiple fluorine atoms, particularly those ortho and para to a potential leaving group, enhances the rate of SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate. chemistrysteps.comnih.gov While the C-F bond is very strong, in highly activated systems, fluoride (B91410) can act as a leaving group. However, in the context of this compound, it is more likely that other halogens would be displaced, or that the reaction would occur at the aldehyde or iodine position.

A recently discovered "directed SNAr" reaction shows that in the presence of pyridine, ortho-iodobenzamides can undergo nucleophilic substitution with amines specifically at the ortho position, without the need for a strong electron-withdrawing group on the arene. rsc.org This suggests potential for selective functionalization of similar structures.

Directed ortho-Metalation and Subsequent Reactions of Fluorinated/Iodinated Benzaldehydes

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. baranlab.orgorganic-chemistry.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgorganic-chemistry.orgharvard.edu The resulting aryllithium species can then react with various electrophiles. organic-chemistry.org

The aldehyde group itself is not a good DMG as it reacts with organolithium reagents. thieme-connect.de Therefore, it must be protected or converted into a suitable DMG in situ. For example, aldehydes can be transiently protected by forming an imine, which then acts as the directing group. harvard.edusmolecule.com

In this compound, the fluorine atoms and the aldehyde (once protected) can act as directing groups. When two DMGs are present, they can either cooperate or compete. In a 1,3-disubstituted arene, two DMGs will direct lithiation to the 2-position between them through cooperative coordination. baranlab.org The strong inductive effect of fluorine atoms increases the acidity of adjacent protons, facilitating metalation.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Bromo-4-iodobenzene |

| 2,4,6-triphenylpyrylium tetrafluoroborate |

| 3,4,5-trimethoxybenzaldehyde |

| 4-dimethylaminobenzaldehyde |

| p-trifluoromethylbenzaldehyde |

| 2-chloro-3-iodopyridine |

| 2,3-dibromopyridine |

| 2,4,6-trichloro-1,3,5-triazine |

| 1-bromo-2-iodoarenes |

| 1-chloro-4-methoxy-2,6-dimethylbenzene |

| 3-bromoanisole |

| 1-bromo-3,5-dimethoxybenzene |

| 2-chloropyridine |

| 2-chloroquinoline |

| Phenyltrifluorosilane |

| 4-bromoacetophenone |

| Hexyltrifluorosilane |

| 2-phenethyltrifluorosilane |

| 4-bromo- or 4-iodoacetophenone |

| 4-Iodobenzoic acid |

| 2-Iodobenzaldehyde |

| Methyl 4-bromobenzoate |

| 4-iodobenzaldehyde |

| Benzaldehyde |

| 2-Bromocyclohex-2-en-1-one |

| 4-chloroquinaldine |

| 2,4-dinitrophenyl halides |

| 2,4,6-trinitrophenyl halides |

| 2,4-dinitrochlorobenzene |

| Picryl chloride (2,4,6-trinitrochlorobenzene) |

| 2,3,4,5,6-pentafluorobiphenyl |

| ortho-iodobenzamides |

Applications in Advanced Organic Synthesis

Precursor for Complex Organic Molecules

This trifluoro-iodobenzaldehyde derivative is an important starting material for constructing intricate molecular architectures, particularly those relevant to the life sciences and specialized chemical industries.

Fluorinated and iodinated aromatic compounds are of significant interest in medicinal chemistry. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the iodine atom provides a reactive site for creating carbon-carbon or carbon-heteroatom bonds, essential for building the core structures of therapeutic agents. lookchem.combeilstein-journals.org Halogenated benzaldehydes, such as 2-fluoro-4-iodobenzaldehyde (B1308380) and its analogs, are utilized as intermediates in the synthesis of drugs and other bioactive compounds. lookchem.com For instance, compounds with similar substitution patterns are key intermediates in the production of potassium channel openers and agents for medical imaging. gla.ac.ukgoogle.com The synthesis of complex indole (B1671886) compounds for treating conditions like cystic fibrosis also relies on highly substituted fluorinated precursors. google.com The structural motifs present in 2,4,6-Trifluoro-3-iodobenzaldehyde make it a valuable starting point for generating libraries of novel compounds for drug discovery programs. beilstein-journals.org

Heterocyclic compounds are central to many areas of chemistry, and the introduction of fluorine and iodine can significantly modify their properties. Substituted benzaldehydes are crucial for building these ring systems. For example, ortho-iodobenzaldehydes can be used to prepare trifluoromethyl-substituted isochromanes and isothiochromanes through coupling reactions and subsequent intramolecular cyclization. clockss.org The Pauson-Khand reaction, a method for constructing cyclopentenone derivatives, has been applied to fluorinated enynes derived from ortho-iodobenzaldehydes to create complex, fused heterocyclic systems. beilstein-journals.orgnih.gov Furthermore, dual catalysis strategies can employ similar precursors to generate novel, medium-sized heterocyclic scaffolds like pyridobenzazepines. scholaris.ca

Porphyrins and related macrocycles are vital in areas ranging from catalysis to photodynamic therapy. nih.gov The synthesis of these large, conjugated systems often involves the condensation of pyrroles with substituted aldehydes. nih.govacs.org A convenient method for preparing porphyrins involves a two-step protocol where an aldehyde condenses with pyrrole, followed by oxidation. nih.govhbni.ac.in Specifically, 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, a compound structurally similar to this compound, has been successfully used as a precursor for creating highly functionalized, electron-deficient porphyrins. researchgate.net These fluorinated and iodinated porphyrins are precursors to even more complex supramolecular assemblies and can be used in the development of novel catalysts. researchgate.netbeilstein-journals.org

Role in Material Science Synthesis

The high degree of fluorination and the presence of a reactive iodine atom make this compound a valuable component in the design of advanced materials with unique properties.

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. The synthesis of these materials often begins with the creation of specialized fluorinated monomers. The Wittig reaction, for example, can convert perfluorohalogenated benzaldehydes into functional monomers like fluorinated styrenes. researchgate.net These monomers can then be polymerized to create materials with applications in fields requiring halogen bond-driven smart materials. researchgate.net The reactivity of the iodo-group allows for further polymerization techniques, such as Sonogashira-Hagihara coupling, which has been used to prepare conjugated microporous polymers from related iodinated porphyrin precursors. researchgate.net

The unique electronic nature of polyfluorinated aromatic compounds makes them attractive for applications in electronics and optics. Ortho-substituted benzaldehydes serve as starting materials for preparing liquid crystals and other electronic materials. google.com The incorporation of fluorine and iodine atoms can influence properties such as electron affinity and intermolecular interactions, which are critical for designing Organic Light-Emitting Diodes (OLEDs) and materials with non-linear optical (NLO) properties. bldpharm.comambeed.com The iodine atom, in particular, can participate in halogen bonding, a non-covalent interaction that is increasingly used to direct the self-assembly of molecules into ordered crystalline structures for electronic applications. scholaris.ca

Interactive Data Tables

Table 1: Synthetic Applications of this compound and Related Precursors

| Application Area | Reaction Type | Product Class | Reference |

| Pharmaceutical Synthesis | Cross-coupling, Cyclization | Bioactive Heterocycles, Imaging Agents | lookchem.combeilstein-journals.orggla.ac.uk |

| Heterocycle Synthesis | Intramolecular Cyclization, Pauson-Khand Reaction | Isochromanes, Fused Cyclopentenones | beilstein-journals.orgclockss.orgnih.gov |

| Macrocycle Synthesis | Aldehyde-Pyrrole Condensation | Substituted Porphyrins | nih.govresearchgate.net |

| Polymer Science | Wittig Reaction, Coupling Polymerization | Fluorinated Monomers (Styrenes), Conjugated Polymers | researchgate.netresearchgate.net |

| Material Science | Self-Assembly, Further Derivatization | Liquid Crystals, Electronic Materials | google.comscholaris.ca |

Based on the current scientific literature, there is limited specific information available regarding the application of This compound in the development of chiral auxiliaries and ligands.

While this compound is a potentially useful building block in organic synthesis due to its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and a reactive iodine atom, its direct application in the field of asymmetric catalysis through the formation of chiral auxiliaries or ligands is not extensively documented in readily available research.

General synthetic strategies involving halogenated and formyl-substituted aromatic compounds are well-established for the construction of complex molecular architectures, including chiral ligands. These methods often involve transformations such as:

Cross-coupling reactions: The iodo-substituent on the benzaldehyde (B42025) could, in principle, participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce chiral moieties or to construct the backbone of a ligand.

Condensation reactions: The aldehyde functional group can readily undergo condensation with chiral amines or alcohols to form chiral imines or acetals, which are key components of certain types of chiral ligands.

However, specific examples and detailed research findings for the application of this compound in these contexts are not prominently featured in the scientific literature. Research in chiral ligand development often focuses on scaffolds that have demonstrated high efficacy and enantioselectivity, and it is possible that this particular starting material has not yet been extensively explored for this purpose.

Further research would be required to fully investigate the potential of this compound as a precursor for novel chiral auxiliaries and ligands and to characterize the properties and catalytic activity of any resulting chiral molecules.

Spectroscopic and Structural Elucidation of 2,4,6 Trifluoro 3 Iodobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,4,6-Trifluoro-3-iodobenzaldehyde, analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence for its constitution.

The chemical shifts observed in NMR spectra are highly sensitive to the local electronic environment of each nucleus.

¹H NMR: The ¹H NMR spectrum is expected to show two distinct signals. The aldehydic proton (CHO) typically appears far downfield, generally in the range of 9.5–11 ppm, due to the strong deshielding effect of the carbonyl group and the aromatic ring. rsc.orghmdb.ca The single aromatic proton (H-5) would be found in the aromatic region (around 7.0-8.5 ppm). Its exact position is influenced by the combined electronic effects of the adjacent fluorine and iodine atoms.

¹³C NMR: The ¹³C NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. udel.edu The carbonyl carbon of the aldehyde is the most deshielded, appearing around 185-195 ppm. rsc.org The carbon atoms attached to the highly electronegative fluorine atoms (C-2, C-4, C-6) will be significantly shifted downfield and will appear as doublets due to one-bond C-F coupling (¹JCF). The carbon bearing the iodine atom (C-3) is influenced by the "heavy atom effect," which can cause a shift to a lower frequency (upfield) compared to what would be expected based on electronegativity alone. organicchemistrydata.org The remaining carbons (C-1, C-5) will have chemical shifts determined by the cumulative effects of all substituents on the ring. sigmaaldrich.com

¹⁹F NMR: As a powerful tool for analyzing fluorinated compounds, ¹⁹F NMR spectroscopy is particularly informative. wikipedia.orgbiophysics.org Three distinct signals are expected for this compound, one for each fluorine atom (F-2, F-4, F-6). The chemical shifts of these fluorine atoms span a wide range and are sensitive to the nature of the other substituents on the ring. biophysics.orgsigmaaldrich.com For instance, in similar fluorinated aromatics, shifts can range from approximately -60 ppm to -120 ppm. sigmaaldrich.comazom.com Each signal will be split into complex multiplets due to coupling with the other fluorine nuclei and the aromatic proton.

Spin-spin coupling, or J-coupling, provides information about the connectivity and spatial relationships between nuclei through chemical bonds.

¹H-¹⁹F Coupling: The aromatic proton (H-5) will exhibit coupling to the adjacent fluorine atoms. The three-bond coupling (³JHF) to F-4 and F-6 would result in a triplet. However, since the environments are not identical, it would likely appear as a triplet of triplets or a more complex multiplet.

¹⁹F-¹⁹F Coupling: Long-range coupling between fluorine nuclei is common and provides crucial structural information. wikipedia.org The magnitude of the coupling constant (JFF) is dependent on the number of bonds separating the nuclei.

Ortho coupling (³JFF): Between F-2 and its neighbor on the hypothetical, unsubstituted ring.

Meta coupling (⁴JFF): Between F-2 and F-4, and between F-4 and F-6. These couplings are typically smaller than ortho couplings. acs.orgnih.gov

Para coupling (⁵JFF): Between F-2 and F-6. This is generally the smallest of the F-F couplings. acs.orgnih.gov The analysis of these JFF values helps to confirm the substitution pattern on the aromatic ring. acs.orgresearchgate.net

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Coupling Interactions |

|---|---|---|---|

| CHO | 9.5 - 11.0 | Singlet or very fine multiplet | Potential small coupling to H-5 or F-6 |

| H-5 | 7.0 - 8.5 | Triplet of triplets (tt) or complex multiplet | ³J(H5-F4), ³J(H5-F6) |

| C=O | 185 - 195 | Singlet or Doublet | Potential coupling to F-2 |

| C-F | 150 - 170 | Doublet | ¹J(C-F) |

| C-I | ~90 - 110 | Multiplet | Coupling to adjacent F atoms |

| F-2, F-4, F-6 | -60 to -120 | Complex multiplet | J(F-F), J(F-H) |

To unambiguously assign all signals and confirm the molecular architecture, two-dimensional (2D) NMR experiments are employed. osti.govacs.org

COSY (Correlation Spectroscopy): This experiment identifies nuclei that are coupled to each other. For this molecule, a COSY spectrum would show a correlation between the aromatic proton H-5 and the fluorine nuclei it couples with, although heteronuclear COSY is needed for H-F correlations.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the H-5 signal to the C-5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation as it shows correlations between protons and carbons that are two or three bonds away. libretexts.org Expected key correlations would include:

The aldehydic proton (CHO) to C-1, C-2, and C-6.

The aromatic proton (H-5) to C-1, C-3, C-4, and C-6. These correlations provide a complete and robust map of the carbon skeleton and the placement of substituents. researchgate.netacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is characteristic of its structure and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions from polar bonds. Key expected bands for this compound include:

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹, characteristic of an aromatic aldehyde. niscpr.res.inoptica.org

C-H Stretch: The aldehydic C-H stretch appears as a pair of bands in the 2700-2900 cm⁻¹ region. optica.org The aromatic C-H stretch will be found around 3000-3100 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. ias.ac.in

C-F Stretch: Very strong and intense bands in the 1100-1350 cm⁻¹ region are characteristic of C-F bonds.

C-I Stretch: The C-I stretching vibration is found at lower frequencies, typically in the 480-610 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is complementary to IR, often showing strong signals for symmetric vibrations and non-polar bonds. The aromatic ring vibrations and the C-I stretch would be expected to produce notable signals in the Raman spectrum. nih.govjocpr.com

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aldehydic C-H Stretch | 2900 - 2700 | Medium, often two bands |

| C=O Stretch | 1720 - 1700 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong |

| C-F Stretch | 1350 - 1100 | Very Strong |

| C-I Stretch | 610 - 480 | Medium to Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org It provides data on bond lengths, bond angles, and intermolecular interactions. york.ac.uk

A single-crystal X-ray diffraction study of this compound would reveal:

Molecular Conformation: It would confirm the planarity of the benzene (B151609) ring and determine the orientation of the aldehyde group relative to the ring.

Bond Parameters: Precise measurements of C-C, C-H, C=O, C-F, and C-I bond lengths and the angles between them would be obtained.

Crystal Packing: The analysis would elucidate how the molecules arrange themselves in the crystal lattice. Of particular interest would be the potential for non-covalent interactions, such as:

Halogen Bonding: The iodine atom has an electropositive region (a σ-hole) that can interact favorably with an electronegative atom on an adjacent molecule, such as the carbonyl oxygen. This type of interaction is a powerful tool in crystal engineering. researchgate.net

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal structure. Such studies on related halo-benzaldehydes have revealed complex supramolecular structures governed by these types of interactions. researchgate.netrsc.org

Characterization of Intermolecular Interactions in Crystalline Architectures

A definitive analysis of the intermolecular interactions within the crystalline architecture of this compound cannot be provided at this time. A thorough search of prominent crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), reveals that the crystal structure of this specific compound has not yet been determined and/or deposited.

The elucidation of a compound's crystalline architecture is fundamentally dependent on the successful crystallization of the material and its subsequent analysis by single-crystal X-ray diffraction. This experimental technique provides the precise atomic coordinates within the crystal lattice, which is the foundational data required for the detailed characterization of intermolecular interactions. Without this data, any description of the solid-state packing, including specific intermolecular contacts, hydrogen bonds, and halogen bonds, would be purely speculative.

While studies on structurally related molecules, such as other halogenated benzaldehydes, offer insights into the types of intermolecular interactions that might be present, a direct and scientifically accurate account for this compound is not possible. For instance, research on various iodoaromatic compounds has highlighted the significant role of halogen bonding in directing their crystal packing. Similarly, studies of fluorinated benzaldehydes have detailed the influence of weak hydrogen bonds and other non-covalent interactions. However, the specific interplay of the three fluorine atoms and the iodine atom in the title compound, in conjunction with the aldehyde functionality, would create a unique electronic and steric environment, leading to a distinct crystalline arrangement.

Therefore, the generation of data tables containing bond lengths, bond angles, and other geometric parameters of intermolecular contacts for this compound is precluded by the absence of its crystal structure in the public domain. Further research, involving the synthesis, crystallization, and crystallographic analysis of this compound, is necessary to enable a comprehensive discussion of its solid-state architecture.

Supramolecular Chemistry and Non Covalent Interactions Involving 2,4,6 Trifluoro 3 Iodobenzaldehyde

Halogen Bonding (XB) Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The strength and directionality of this interaction are influenced by the nature of the halogen atom and the substituents on the molecule. In 2,4,6-trifluoro-3-iodobenzaldehyde, the iodine atom is the primary halogen bond donor, and its electrophilicity is significantly enhanced by the presence of the strongly electron-withdrawing fluorine atoms on the benzene (B151609) ring.

Characterization of Carbonyl Oxygen-Iodine (O···I) Halogen Bonds

For instance, in the crystal structure of (Z)-2-iodocinnamaldehyde, an intermolecular halogen bond is observed between the iodine atom and the carbonyl oxygen. The I···O distance is 3.418(2) Å, which is shorter than the sum of the van der Waals radii of iodine and oxygen (approximately 3.50 Å), indicating a significant attractive interaction. mdpi.com Density functional theory (DFT) calculations on this system further confirm the nature of this halogen bond, with a calculated I···O distance that is even shorter than the experimentally observed one, highlighting its strength. mdpi.com

Similarly, theoretical studies on other halogenated compounds have shown that O···I halogen bonds are a recurring and predictable motif. mdpi.com The geometry of this interaction is typically linear, with the C-I···O angle approaching 180°, a hallmark of the directionality of halogen bonds. mdpi.com

Table 1: Comparative O···I Halogen Bond Parameters in Related Aldehydes

| Compound | O···I Distance (Å) | C-I···O Angle (°) | Reference |

| (Z)-2-Iodocinnamaldehyde | 3.418(2) | ~180 (from DFT) | mdpi.com |

| 2,3,5,6-Tetrafluoro-4-iodo-benzaldehyde | 3.097 | 163.29 | acs.org |

This table presents data from closely related compounds to infer the expected characteristics of O···I halogen bonds in this compound.

Influence of Ortho-Fluorine Substituents on Halogen Bond Strength and Directionality

The presence of fluorine atoms on the aromatic ring, particularly in the ortho positions to the iodine atom, is expected to have a profound impact on the strength and directionality of the halogen bond. Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect enhances the positive electrostatic potential (the "σ-hole") on the iodine atom. rsc.org This, in turn, leads to a stronger and more directional halogen bond.

Computational studies have systematically investigated the effect of substituents on halogen bond strength. Research has shown that electron-withdrawing groups, such as fluorine or cyano groups, significantly strengthen halogen bonds. The proximity of these substituents to the halogen bond donor is a critical factor, with the effect diminishing as the distance increases. Therefore, the ortho-fluorine atoms in this compound are predicted to have a more substantial strengthening effect on the I···O halogen bond compared to meta or para substituents.

The increased electrophilicity of the iodine atom not only strengthens the halogen bond but also enhances its directionality. A more positive σ-hole leads to a more defined and linear interaction with the Lewis base (the carbonyl oxygen). This high degree of directionality is a key principle in crystal engineering, allowing for the predictable assembly of molecules in the solid state.

Solution-Phase Halogen Bonding Studies

While solid-state studies provide a clear picture of halogen bonding in crystalline materials, understanding these interactions in solution is crucial for their application in areas such as organocatalysis and anion recognition. Thermodynamic studies of halogen bonding in solution have been conducted on a variety of substituted iodoaromatics. scholaris.ca These studies often employ techniques like NMR titration to determine association constants and thermodynamic parameters for the formation of halogen-bonded complexes.

For instance, research has explored linear free energy relationships involving the thermodynamics of halogen bonding of substituted iodoaromatics. scholaris.ca These investigations have demonstrated the utility of calculated molecular electrostatic potential values as a metric for predicting halogen bond donor ability. While specific solution-phase studies on this compound are not prominently featured in the reviewed literature, the established principles from related systems suggest that it would be an effective halogen bond donor in solution. The fluorine substituents would enhance its ability to form complexes with various Lewis basic solutes. Such studies are instrumental in designing and developing new multidentate anion receptors based on halogen bonding. scholaris.ca

Crystal Engineering and Self-Assembly

The predictable and directional nature of halogen bonding makes it a powerful tool in crystal engineering, which aims to design and synthesize solid-state structures with desired properties. This compound, with its dual functionality of a halogen bond donor and acceptor, is an excellent candidate for the construction of pre-designed supramolecular architectures.

Design and Formation of Halogen-Bonded Co-crystals

Co-crystallization is a technique used to combine two or more different molecular components in a single crystal lattice. Halogen bonding is a highly effective interaction for directing the assembly of co-crystals. Perfluorinated iodobenzenes are frequently used as robust halogen-bond donors in the formation of co-crystals with a wide range of halogen-bond acceptors, including nitrogen-containing heterocycles, N-oxides, and other Lewis bases. rsc.orgnih.govnih.gov

For example, 1,3,5-trifluoro-2,4,6-triiodobenzene, a compound with similar electronic properties to this compound, has been successfully co-crystallized with piperazine. nih.govnih.gov In this co-crystal, a moderately strong N···I halogen bond is formed with an iodine-nitrogen distance of 2.820 (3) Å and a highly linear C-I···N angle of 178.0 (1)°. nih.gov This demonstrates the reliability of perfluorinated iodobenzenes in forming predictable supramolecular synthons.

Given these precedents, this compound is expected to form co-crystals with a variety of halogen bond acceptors. The carbonyl group within the molecule itself can act as an acceptor, leading to self-assembly, or it can compete with external Lewis bases in a co-crystallization experiment. The ability to tune the halogen bond donor and acceptor sites allows for a high degree of control over the resulting supramolecular structure.

Table 2: Examples of Co-crystals Formed with Perfluorinated Iodobenzenes

| Halogen Bond Donor | Halogen Bond Acceptor | Key Interaction | Resulting Structure | Reference |

| 1,3,5-Trifluoro-2,4,6-triiodobenzene | Piperazine | N···I | 2:1 Co-crystal | nih.govnih.gov |

| 1,4-Diiodotetrafluorobenzene | Pyrazine | N···I | 1D Chains | rsc.org |

| 1,4-Diiodotetrafluorobenzene | Quinoxaline | N···I | 1D Chains | nih.gov |

This table showcases the co-crystallization potential of compounds structurally and electronically similar to this compound.

Construction of Polymeric Chains and Supramolecular Architectures

The dual functionality of this compound as both a halogen bond donor (iodine) and acceptor (carbonyl oxygen) makes it an ideal tecton (building block) for the construction of one-dimensional polymeric chains and more complex supramolecular architectures.

A compelling example is the crystal structure of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, which forms linear polymeric chains through non-covalent O···I bonding. acs.org In this structure, the carbonyl oxygen of one molecule interacts with the iodine atom of an adjacent molecule, creating a head-to-tail arrangement that propagates into an infinite chain. The O···I distance in these chains is reported to be 3.097 Å, with an O···I-C angle of 163.29°. acs.org The deviation from linearity in the angle is attributed to each carbonyl oxygen coordinating with two iodine atoms, resulting in a 'zigzag' geometry of the chains. acs.org

This self-assembly into polymeric chains is a direct consequence of the interplay between the halogen bond donor and acceptor sites within the same molecule. It is highly probable that this compound would exhibit similar self-assembly behavior, potentially forming one-dimensional chains or other intricate supramolecular networks based on the specific crystallization conditions. The ability to form such ordered structures is of great interest for the development of functional materials with anisotropic properties.

Hierarchy of Halogen Bonds in the Presence of Other Intermolecular Interactions

The molecular structure of this compound features several potential sites for non-covalent interactions. The iodine atom can act as a halogen bond donor, the fluorine atoms and the oxygen atom of the aldehyde can act as halogen and hydrogen bond acceptors, and the aldehyde proton can act as a weak hydrogen bond donor. The presence of multiple interaction sites leads to a competition between different types of bonds, and the final supramolecular structure is determined by a subtle balance of their strengths and directionalities.

The hierarchy of these interactions is influenced by several factors, including the intrinsic strength of the bonds, steric hindrance, and the electronic properties of the interacting partners. Halogen bonds, particularly those involving iodine, are highly directional and can be comparable in strength to conventional hydrogen bonds. umt.edu The strength of the halogen bond generally follows the trend I > Br > Cl > F. nih.gov The electron-withdrawing fluorine atoms on the benzaldehyde (B42025) ring enhance the positive character of the σ-hole on the iodine atom, making it a stronger halogen bond donor.

In a competitive environment, a hierarchy of interactions can often be established. Studies on similar molecules have shown that strong hydrogen bonds, such as O-H···N, tend to dominate over most halogen bonds. However, the C-I···N halogen bond is a robust interaction and can successfully compete with weaker hydrogen bonds like C-H···N. acs.org The interplay between halogen and hydrogen bonds is complex and can lead to either cooperation, where both interactions contribute to the stability of the assembly, or competition, where one interaction dominates and dictates the primary structural motif. rsc.org

The relative strength and likelihood of formation of different non-covalent interactions involving this compound with a hypothetical Lewis base (B) are summarized in the table below. This hierarchy is based on established principles of supramolecular chemistry and observations from related structures.

| Interaction Type | Donor | Acceptor | Relative Strength | Likelihood of Formation |

| Halogen Bond | C-I | B | Strong | High |

| Hydrogen Bond | C-H (aldehyde) | B | Weak | Moderate |

| Halogen Bond | C-F | B | Very Weak | Low |

| Halogen Bond Acceptor | C=O | B-X | Moderate | Moderate |

| Hydrogen Bond Acceptor | C=O | H-B | Moderate to Strong | High |

| Hydrogen Bond Acceptor | C-F | H-B | Weak | Low |

Integration with Nanomaterials (e.g., Gold Nanoparticle Assembly via Halogen Bonding)

The directional and tunable nature of halogen bonds makes them a powerful tool for the controlled assembly of nanomaterials. Halogenated organic molecules can be used as ligands to functionalize the surface of nanoparticles, and the subsequent halogen bonding between these ligands can direct the self-assembly of the nanoparticles into well-defined structures.

While specific studies on the use of this compound for gold nanoparticle assembly are not prevalent, research on analogous compounds provides a strong proof of principle. For instance, the supramolecular assembly of gold nanoparticles has been achieved using (E)-4-(2,4,6-trifluoro-3,5-diiodostyryl)-pyridine-1-oxide (FIPO), a molecule with a similar halogen-bonding donor group. scholaris.ca In such systems, the iodinated part of the molecule acts as a halogen bond donor, interacting with a halogen bond acceptor on another nanoparticle or a linker molecule to drive the assembly process.

The affinity of iodine for gold surfaces also presents another avenue for the integration of this compound with gold nanoparticles. scispace.comresearchgate.net Chemisorption of the iodine atom onto the gold surface can lead to the formation of a stable monolayer of the organic molecule, presenting the aldehyde and fluoro-substituted phenyl ring for further interactions. This functionalization can be used to control the surface properties of the nanoparticles and to direct their assembly.

The table below outlines a hypothetical scheme for the functionalization and assembly of gold nanoparticles (AuNPs) using this compound, based on established principles of halogen bonding and nanoparticle surface chemistry.

| Step | Process | Key Interactions | Expected Outcome |

| 1 | Functionalization | Chemisorption of iodine onto the gold surface. | Gold nanoparticles coated with a monolayer of this compound. |

| 2 | Assembly | Inter-particle halogen bonding (C-I···O=C or C-I···F-C) between functionalized AuNPs. | Aggregation of gold nanoparticles into larger, ordered structures. |

| 3 | Co-assembly | Halogen bonding between functionalized AuNPs and a bidentate halogen bond acceptor linker. | Formation of a networked or bridged nanoparticle assembly. |

This approach allows for the fabrication of novel nanomaterials with tailored optical and electronic properties, driven by the specific and directional nature of the halogen bond. The aldehyde functionality on this compound could also be utilized for further chemical modification, adding another layer of control to the assembly process.

Future Research Directions and Emerging Trends

Development of More Efficient and Selective Synthetic Routes

Future research will likely focus on the late-stage functionalization of readily available trifluorobenzaldehyde precursors. The selective introduction of an iodine atom at the C3 position, ortho to a fluorine and meta to the aldehyde, presents a regiochemical challenge. Investigations into directed ortho-metalation strategies, potentially utilizing the aldehyde or a protected form as a directing group, could offer a viable pathway. However, the electronic effects of the three fluorine atoms will significantly influence the acidity of the aromatic protons, requiring careful optimization of reaction conditions.

Another promising avenue is the development of novel iodinating reagents or catalytic systems that exhibit high regioselectivity for electron-deficient aromatic rings. Exploring electrophilic iodination under precisely controlled conditions, perhaps with the aid of computational modeling to predict reaction outcomes, could lead to more direct and efficient synthetic protocols. The synthesis of a related compound, 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, has been achieved through iodination of a lithiated dioxolane-protected precursor at low temperatures, suggesting that similar strategies could be adapted for 2,4,6-Trifluoro-3-iodobenzaldehyde. researchgate.net

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The presence of both an aldehyde and an aryl iodide functionality makes this compound a versatile building block for a variety of chemical transformations. Future research will undoubtedly delve into exploring its reactivity in a range of catalytic cross-coupling reactions.

The carbon-iodine bond is a prime handle for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. nrochemistry.comlibretexts.orgwikipedia.orgorganic-chemistry.orgnih.govresearchgate.netyonedalabs.comacs.org The electron-deficient nature of the aromatic ring, due to the fluorine substituents, is expected to facilitate the oxidative addition of palladium(0) to the C-I bond, a key step in these catalytic cycles. nrochemistry.com Research will likely focus on optimizing reaction conditions to achieve high yields and functional group tolerance, particularly in the presence of the reactive aldehyde group. The Sonogashira coupling, for instance, which joins terminal alkynes with aryl halides, could be employed to synthesize extended π-conjugated systems. nrochemistry.comwikipedia.orgorganic-chemistry.orgsorbonne-universite.fr Similarly, the Suzuki-Miyaura coupling offers a powerful tool for the formation of biaryl structures. libretexts.orgnih.govresearchgate.netyonedalabs.com

Furthermore, the aldehyde group itself can participate in a myriad of transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations. The interplay between the reactivity of the aldehyde and the aryl iodide will enable the development of tandem or one-pot reaction sequences to construct complex molecular architectures from this single precursor.

Expansion into Functionalized Materials and Advanced Supramolecular Systems

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of advanced functional materials. The high fluorine content can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. sci-hub.senih.gov

Future research is anticipated to explore the incorporation of this moiety into polymers. For instance, the aldehyde functionality can be converted to a polymerizable group, such as a vinyl or acrylate, through reactions like the Wittig reaction. researchgate.netthieme-connect.com The resulting fluorinated monomers could then be polymerized to create novel fluoropolymers with tailored properties for applications in coatings, electronics, and optics. sci-hub.seunist.ac.kracademie-sciences.fr The presence of the iodine atom could also be exploited for post-polymerization modification, allowing for the introduction of further functionalities.

In the realm of supramolecular chemistry, the iodine atom of this compound is a potent halogen bond donor. scholaris.canih.govrsc.org Halogen bonding is a highly directional non-covalent interaction that is increasingly being used for the rational design of crystal structures and supramolecular assemblies. researchgate.net Future work will likely involve co-crystallization studies with various halogen bond acceptors to construct novel solid-state architectures with interesting properties, such as for applications in materials science and crystal engineering. The interplay between halogen bonding from the iodine and potential hydrogen bonding involving the aldehyde could lead to the formation of complex and functional supramolecular systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes involving this compound to continuous flow and automated platforms represents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for rapid reaction optimization and scale-up. rhhz.netrsc.orgresearchgate.netflinders.edu.au

The synthesis of halogenated and nitrated aromatic compounds, which can involve hazardous reagents or highly exothermic reactions, is particularly well-suited for flow chemistry. rsc.orgacs.org Future research will likely focus on developing continuous flow processes for the synthesis of this compound itself, as well as its subsequent transformations. For example, the precise temperature control afforded by microreactors could enable highly selective iodination reactions that are difficult to control in batch. rsc.org

Furthermore, integrating flow reactors with automated purification and analysis systems would allow for the high-throughput screening of reaction conditions and the rapid generation of libraries of derivatives based on the this compound scaffold. This approach would significantly accelerate the discovery of new molecules with desired properties for various applications.

Deepening Mechanistic Understanding through Advanced Computational Studies

Advanced computational studies, particularly using Density Functional Theory (DFT), will be instrumental in guiding and rationalizing experimental efforts in all the areas mentioned above. researchgate.netmdpi.commdpi.comnih.govresearchgate.net

Future computational work will likely focus on several key aspects:

Reaction Mechanisms: DFT calculations can be used to elucidate the detailed mechanisms of the synthetic routes to this compound and its subsequent reactions. This includes determining the structures of transition states, calculating activation barriers, and identifying key intermediates. Such studies can provide valuable insights into the factors controlling regioselectivity and reactivity.

Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis) for this compound and its derivatives. researchgate.net This can aid in the characterization of new compounds and in the interpretation of experimental spectra.

Supramolecular Interactions: DFT can be employed to model and quantify the strength and directionality of non-covalent interactions, such as halogen bonding, involving this compound. scholaris.ca This will be crucial for the rational design of functional supramolecular materials.

Electronic Properties: Calculations can provide a detailed understanding of the electronic structure of the molecule, including molecular orbital energies (HOMO, LUMO), electrostatic potential surfaces, and dipole moments. researchgate.netmdpi.com This information is vital for predicting its reactivity and its potential for use in electronic materials.

By combining theoretical predictions with experimental validation, a deeper and more comprehensive understanding of the chemistry of this compound can be achieved, paving the way for its effective utilization in a wide range of scientific and technological applications.

Q & A

Q. How can this compound serve as a precursor for fluorinated ligands in optoelectronic materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.